3'-Amino-2',3'-Dideoxy-2,6-Diaminopurine Riboside

Oligonucleotide therapeutics Thermal denaturation Base-pairing stability

3′-Amino-2′,3′-Dideoxy-2,6-Diaminopurine Riboside (CAS 915399-37-0), also known as 2,6-diamino-9-(3′-amino-2′,3′-dideoxy-β-D-ribofuranosyl)purine, is a dual-modified purine nucleoside that serves as a key monomer for oligonucleotide N3′→P5′ phosphoramidate synthesis. This compound integrates two critical modifications: a 3′-amino group on a 2′,3′-dideoxy sugar scaffold, which enables the formation of nuclease-resistant phosphoramidate internucleotide linkages, and a 2,6-diaminopurine base, which provides enhanced base-pairing stability through three hydrogen bonds with thymidine or uracil.

Molecular Formula C10H15N7O2
Molecular Weight 265.27 g/mol
Cat. No. B15129481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-2',3'-Dideoxy-2,6-Diaminopurine Riboside
Molecular FormulaC10H15N7O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N
InChIInChI=1S/C10H15N7O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2,11H2,(H4,12,13,15,16)
InChIKeyRXUVXJPZMYYFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Amino-2',3'-Dideoxy-2,6-Diaminopurine Riboside — A Dual-Modified Nucleoside Building Block for High-Stability Oligonucleotide Therapeutics and Antiviral Research


3′-Amino-2′,3′-Dideoxy-2,6-Diaminopurine Riboside (CAS 915399-37-0), also known as 2,6-diamino-9-(3′-amino-2′,3′-dideoxy-β-D-ribofuranosyl)purine, is a dual-modified purine nucleoside that serves as a key monomer for oligonucleotide N3′→P5′ phosphoramidate synthesis [1]. This compound integrates two critical modifications: a 3′-amino group on a 2′,3′-dideoxy sugar scaffold, which enables the formation of nuclease-resistant phosphoramidate internucleotide linkages, and a 2,6-diaminopurine base, which provides enhanced base-pairing stability through three hydrogen bonds with thymidine or uracil [2]. Unlike standard phosphoramidite monomers or natural nucleosides, this compound is specifically designed for applications requiring both high nuclease resistance and elevated target affinity in a single building block.

Why 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurine Riboside Cannot Be Replaced by Adenine-Based or Non-Amino Dideoxy Analogs


Generic substitution among 2′,3′-dideoxypurine nucleosides is precluded because the 3′-amino and 2,6-diaminopurine modifications confer functionally interdependent properties absent in any single-analog alternative. Replacing with 3′-amino-2′,3′-dideoxyadenosine (3′-NH₂-ddA) forfeits the 2-amino group, losing the third hydrogen bond with thymidine and reducing duplex thermal stability by up to 6.9 °C per base substitution in phosphoramidate oligonucleotides [1]. Conversely, substituting with 2,6-diaminopurine 2′,3′-dideoxyriboside (ddDAPR), which lacks the 3′-amino group, precludes formation of the N3′→P5′ phosphoramidate backbone, thereby eliminating the nuclease resistance and the 26–33 °C duplex stabilization characteristic of phosphoramidate oligonucleotides [2]. The 2,6-diaminopurine base additionally provides an ~18-fold reduction in adenosine deaminase (ADA) deamination rate relative to adenine-based analogs, a property contributing to intracellular metabolic stability [3].

Quantitative Differentiation Evidence: 3′-Amino-2′,3′-Dideoxy-2,6-Diaminopurine Riboside vs. Closest Analogs


2,6-Diaminopurine Base Modification Increases Duplex Tm by up to 6.9 °C per Substitution vs. Adenine in N3′→P5′ Phosphoramidate Oligonucleotides

In N3′→P5′ phosphoramidate oligonucleotides, substitution of adenine with 2,6-diaminopurine (as present in the target compound) increased the melting temperature (Tm) of duplexes formed with complementary DNA and RNA strands by up to 6.9 °C per substitution [1]. This stabilization is attributed to the synergistic effect of N-type sugar puckering inherent to the phosphoramidate backbone and the ability of 2,6-diaminopurine to form three hydrogen bonds with thymidine, compared to two for adenine.

Oligonucleotide therapeutics Thermal denaturation Base-pairing stability

2,6-Diaminopurine Base Reduces Adenosine Deaminase (ADA) Deamination Rate by ~18-fold vs. Adenine in 2′,3′-Dideoxyriboside Series

The 2,6-diaminopurine base present in the target compound confers resistance to adenosine deaminase (ADA), the enzyme responsible for rapid intracellular deamination of adenine-based nucleosides. In the 2′,3′-dideoxyriboside series, the 2,6-diaminopurine derivative ddDAPR exhibited an initial ADA deamination velocity (Vi) of 8 μmol/mg protein/min, compared to 145 μmol/mg protein/min for 2′,3′-dideoxyadenosine (ddAdo), representing an ~18-fold reduction [1]. This property is expected to be retained by the 3′-amino analog, as the base is identical. The unsaturated derivative ddeDAPR showed an even lower Vi of 0.7 μmol/mg protein/min.

Metabolic stability Adenosine deaminase resistance Antiviral nucleoside analogs

N3′→P5′ Phosphoramidate Backbone Confers Complete Nuclease Resistance Over 8 h in 50% Human Plasma, HeLa Nuclear Extract, and Phosphodiesterase

Oligonucleotides built from 3′-amino-2′,3′-dideoxynucleoside monomers (including the target compound) form N3′→P5′ phosphoramidate internucleotide linkages. In a systematic stability study, uniformly modified phosphoramidate oligonucleotides exhibited no significant hydrolysis after 8 h of incubation in 50% human plasma, in HeLa cell nuclear extract, or with snake venom phosphodiesterase [1]. Natural phosphodiester oligonucleotides are rapidly degraded under identical conditions. This nuclease resistance is a direct consequence of the 3′-amino substitution provided by the target compound monomer.

Nuclease resistance Oligonucleotide stability Antisense therapeutics

N3′→P5′ Phosphoramidate Backbone Increases Duplex Tm by 26–33 °C Relative to Phosphodiester DNA, Additive with 2,6-Diaminopurine Stabilization

Oligodeoxyribonucleotide N3′→P5′ phosphoramidates, synthesized from 3′-amino-2′,3′-dideoxynucleoside monomers, form duplexes with complementary RNA strands that exhibit melting temperatures 26–33 °C higher than isosequential phosphodiester DNA duplexes [1]. This backbone-mediated stabilization is additive with the per-base contribution from 2,6-diaminopurine (up to 6.9 °C per substitution) [2], yielding a combined stabilization effect that far exceeds what either modification can deliver alone. The target compound is the monomer that delivers both modifications simultaneously.

Duplex stabilization Phosphoramidate backbone Oligonucleotide synthesis

Guaranteed Minimum HPLC Purity of 98% Enables Reproducible High-Yield Solid-Phase Oligonucleotide Synthesis

Commercially available 3′-Amino-2′,3′-Dideoxy-2,6-Diaminopurine Riboside (CAS 915399-37-0) is supplied with a minimum HPLC purity specification of 98% . This purity level is critical for solid-phase oligonucleotide synthesis, where even minor monomer impurities can accumulate across coupling cycles and result in significant levels of truncated or deletion sequences, increasing purification burden and reducing overall yield. The specified purity is comparable to or exceeds that of standard commercial nucleoside phosphoramidites.

Monomer purity Oligonucleotide synthesis Quality control

Best Research and Industrial Application Scenarios for 3′-Amino-2′,3′-Dideoxy-2,6-Diaminopurine Riboside


Design of Nuclease-Resistant Antisense Oligonucleotides with Enhanced RNA Target Affinity

The target compound enables the synthesis of uniformly modified N3′→P5′ phosphoramidate antisense oligonucleotides that are completely resistant to serum and cellular nucleases over ≥8 h in 50% human plasma [1], while the 2,6-diaminopurine base elevates target RNA binding affinity by up to 6.9 °C per substitution [2]. This combination allows antisense constructs to be designed with shorter sequences than required for phosphorothioate or phosphodiester alternatives, reducing synthesis cost and off-target potential while maintaining or exceeding potency. Demonstrated antisense activity includes dose-dependent inhibition of c-myb and c-myc expression in HL-60 cells at 1–5 μM [1].

Synthesis of High-Specificity Diagnostic Probes for Mismatch Discrimination and SNP Detection

The enhanced base-pairing specificity conferred by 2,6-diaminopurine in N3′→P5′ phosphoramidate oligonucleotides—forming three hydrogen bonds with complementary thymidine versus two for adenine—improves discrimination of single-nucleotide mismatches [2]. Probes synthesized with the target compound monomer exhibit higher melting temperature differentials between matched and mismatched duplexes, enabling more robust SNP genotyping and pathogen detection assays. The combined backbone and base stabilization (total ΔTm >30 °C vs. phosphodiester DNA [3]) further allows probe designs with reduced length while maintaining stringent hybridization specificity.

Development of Telomerase-Targeting N3′→P5′ Phosphoramidate Therapeutic Oligonucleotides

The N3′→P5′ phosphoramidate backbone, enabled exclusively by 3′-amino nucleoside monomers such as the target compound, is the foundational chemistry of the telomerase inhibitor class exemplified by imetelstat (GRN163L) [4]. The 2,6-diaminopurine variant of this monomer provides additional duplex stabilization that can enhance the binding of telomerase template antagonists to the telomerase RNA component (hTR). This monomer is therefore a strategic building block for next-generation telomerase inhibitors requiring maximal target engagement and nuclease resistance for in vivo durability [1][4].

Metabolic Stability Optimization of Antiviral Dideoxynucleoside Analogs via ADA-Resistant 2,6-Diaminopurine Base

For antiviral nucleoside research programs, the 2,6-diaminopurine base present in the target compound provides an ~18-fold reduction in adenosine deaminase (ADA)-mediated deamination relative to adenine-based analogs [5]. This metabolic stability advantage, combined with the chain-terminating potential of the 2′,3′-dideoxy sugar scaffold, makes the compound suitable for prodrug design and structure-activity relationship (SAR) studies targeting HIV, HBV, and herpesviruses—viruses for which 2,6-diaminopurine dideoxynucleosides have demonstrated selective antiviral activity [5]. The 3′-amino group further enables exploration of phosphoramidate prodrug (ProTide) strategies for improved intracellular delivery.

Quote Request

Request a Quote for 3'-Amino-2',3'-Dideoxy-2,6-Diaminopurine Riboside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.